molecular formula C18H21FN2O2 B2779816 N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide CAS No. 953170-52-0

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2779816
CAS No.: 953170-52-0
M. Wt: 316.376
InChI Key: HQYXILFIIJHDPM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.376. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which share a similar structural motif with N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities. Among these, a specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising results, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Fluoroionophores and Metal Detection

Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, related in structural functionality to this compound, have been developed for specific chelation of metal ions like Zn+2 in various solutions. These compounds demonstrate potential for sensitive and selective metal detection, highlighting their utility in environmental monitoring and chemical sensing applications (Hong, Lin, Hsieh, & Chang, 2012).

Cryopreservation of Biological Specimens

In a slightly different application, dimethyl-acetamide, a compound sharing a functional group with this compound, has been evaluated as a cryoprotectant for rainbow trout spermatozoa. This study indicated superior performance over traditional cryoprotectants, suggesting potential applications in biopreservation and fertility research (Mcniven, Gallant, & Richardson, 1993).

Synthesis and Characterization of Metallophthalocyanines

Research into the synthesis of new metallophthalocyanines with four phenoxyacetamide units demonstrates the versatility of acetamide derivatives in material science. These compounds show increased solubility compared to unsubstituted phthalocyanines, making them suitable for use in photodynamic therapy, catalysis, and as functional materials in electronic devices (Ağırtaş & İzgi, 2009).

Environmental Analysis

The development of a fluorescent probe for sensitive detection of carbonyl compounds in water samples showcases an application in environmental chemistry. The probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), indicates the potential of this compound derivatives for trace measurement of pollutants, contributing to environmental monitoring and safety (Houdier, Perrier, Defrancq, & Legrand, 2000).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYXILFIIJHDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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